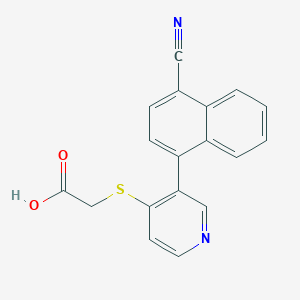
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a pyridine ring, and a thioacetic acid group, making it a subject of interest in medicinal chemistry and materials science.
准备方法
The synthesis of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanonaphthalene with 4-bromopyridine under specific conditions to form the intermediate product. This intermediate is then reacted with thioacetic acid in the presence of a base to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
科学研究应用
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
作用机制
The mechanism of action of 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. It is known to modulate blood or serum uric acid levels by inhibiting certain enzymes involved in uric acid production. This inhibition leads to a decrease in uric acid levels, making it a potential therapeutic agent for conditions like gout .
相似化合物的比较
2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)acetic acid can be compared with other similar compounds, such as:
2-(pyridin-4-yl)acetic acid: This compound has a similar pyridine ring but lacks the naphthalene and thioacetic acid groups, resulting in different chemical properties and applications.
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: This compound shares the pyridine ring but has different substituents, leading to distinct biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
属性
分子式 |
C18H12N2O2S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H12N2O2S/c19-9-12-5-6-15(14-4-2-1-3-13(12)14)16-10-20-8-7-17(16)23-11-18(21)22/h1-8,10H,11H2,(H,21,22) |
InChI 键 |
XBVCFYHGVMHSGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=C(C=CN=C3)SCC(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















